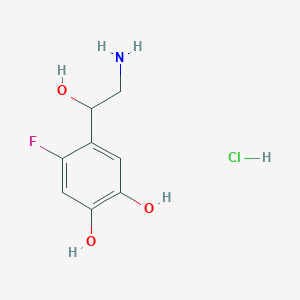

6-Fluoronorepinephrine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

6-フルオロノルエピネフリン塩酸塩の合成には、ノルエピネフリンの芳香環の6位にフッ素原子を置換することが含まれます . 合成経路には、通常、次の手順が含まれます。

出発物質: 合成は、フッ素化ベンゼン誘導体などの適切な前駆体から始まります。

フッ素化: 前駆体は、フッ素化反応を受けて、目的の位置にフッ素原子を導入します。

水酸化: フッ素化された中間体は、次に水酸化されて、芳香環の適切な位置にヒドロキシル基を導入します。

アミノ化: 水酸化された中間体は、アミノ化を受けてアミノ基を導入し、6-フルオロノルエピネフリンが生成されます。

化学反応の分析

6-フルオロノルエピネフリン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されて、対応するキノンまたは他の酸化された誘導体になる可能性があります。

還元: 還元反応は、化合物をジヒドロ誘導体などの還元形に変換できます。

置換: 芳香環のフッ素原子は、適切な条件下で他の官能基に置換できます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

6-フルオロノルエピネフリン塩酸塩は、以下を含む幅広い科学研究への応用を持っています。

化学: フッ素化カテコールアミンとその誘導体の特性と反応性を研究するために使用されます。

生物学: この化合物は、神経伝達やホルモン調節などのさまざまな生物学的プロセスにおけるアドレナリン受容体の役割を調査するために使用されます。

医学: 6-フルオロノルエピネフリン塩酸塩の研究は、うつ病や不安などの状態の治療のためのアドレナリン受容体を標的とする新薬の開発についての洞察を提供してきました.

科学的研究の応用

6-Fluoronorepinephrine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used to study the properties and reactivity of fluorinated catecholamines and their derivatives.

Biology: The compound is used to investigate the role of adrenergic receptors in various biological processes, such as neurotransmission and hormone regulation.

作用機序

6-フルオロノルエピネフリン塩酸塩は、α1およびα2アドレナリン受容体に選択的に結合し、活性化することによって作用を発揮します . この活性化は、心拍数の増加、血管収縮、神経伝達物質の放出の強化など、さまざまな生理学的反応をもたらします。 この化合物の作用機序には、細胞内シグナル伝達経路、例えばサイクリックアデノシンモノホスフェート(cAMP)経路の刺激が含まれ、これにより標的細胞への影響が仲介されます .

類似の化合物との比較

6-フルオロノルエピネフリン塩酸塩は、α1およびα2アドレナリン受容体の両方における選択的な完全アゴニスト活性のために、カテコールアミンの中でユニークです . 類似の化合物には以下が含まれます。

ノルエピネフリン: フッ素置換がなく、受容体の選択性が異なる親化合物です。

エピネフリン: βアドレナリン受容体を含む、より広範な受容体活性を有する別のカテコールアミンです。

ドーパミン: 異なる受容体標的と生理学的効果を持つ関連するカテコールアミンです.

これらの化合物と比較して、6-フルオロノルエピネフリン塩酸塩は、その選択的な受容体活性と安定性により、研究において独自の利点を提供します .

類似化合物との比較

6-Fluoronorepinephrine hydrochloride is unique among catecholamines due to its selective full agonist activity at both alpha-1 and alpha-2 adrenergic receptors . Similar compounds include:

Norepinephrine: The parent compound, which lacks the fluorine substitution and has different receptor selectivity.

Epinephrine: Another catecholamine with broader receptor activity, including beta-adrenergic receptors.

Dopamine: A related catecholamine with distinct receptor targets and physiological effects.

Compared to these compounds, this compound offers unique advantages in research due to its selective receptor activity and stability .

特性

CAS番号 |

70952-50-0 |

|---|---|

分子式 |

C8H11ClFNO3 |

分子量 |

223.63 g/mol |

IUPAC名 |

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |

InChIキー |

QGDCLYPALFHCCD-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |

正規SMILES |

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-[(E)-2-nitroethenyl]phenol](/img/structure/B1624437.png)

![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)

![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)